(2-Fluorophenyl)methanesulfonyl fluoride

説明

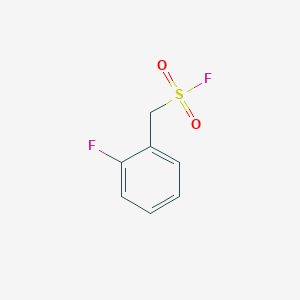

Structure

3D Structure

特性

IUPAC Name |

(2-fluorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGYJAKSFVRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Fluorophenyl)methanesulfonyl Fluoride: A Precision SuFEx Warhead for Covalent Probe Discovery

CAS Number: 1894823-73-4

Synonyms: 2-Fluorobenzylsulfonyl fluoride; (2-Fluorophenyl)methylsulfonyl fluoride

Molecular Formula: C

Executive Summary

(2-Fluorophenyl)methanesulfonyl fluoride (CAS 1894823-73-4) is a specialized organosulfur electrophile utilized in chemical biology and medicinal chemistry. Structurally, it is an ortho-fluorinated analog of the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride).

Unlike traditional sulfonyl chlorides which are highly sensitive to hydrolysis, this sulfonyl fluoride derivative operates via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It exhibits a unique balance of stability in aqueous physiological buffers and high reactivity toward specific nucleophilic amino acid residues (Tyrosine, Lysine, Histidine, and Serine) when positioned in a protein binding pocket. This compound serves as a critical "warhead" in the design of covalent inhibitors and activity-based probes (ABPs).

Chemical Specifications & Properties[1][2][3]

| Property | Data |

| Appearance | White to off-white crystalline solid or colorless oil (low MP) |

| Melting Point | 40–45 °C (Typical for analogs; often semi-solid at RT) |

| Solubility | Soluble in DMSO, DMF, CH |

| Stability | Stable in water at pH 7 (t |

| Reactivity Class | SuFEx Electrophile (S |

| Storage | -20 °C, Hygroscopic, store under inert gas (Argon/Nitrogen) |

Mechanism of Action: The SuFEx Paradigm

The utility of this compound lies in its ability to form covalent bonds with proteins. While typical electrophiles (e.g., acrylamides) target Cysteine, sulfonyl fluorides have a broader residue scope.

The Ortho-Fluorine Effect

The 2-fluoro substituent on the benzene ring is not merely decorative; it serves two critical mechanistic functions:

-

Electronic Activation: The electronegative fluorine atom (inductive effect,

) pulls electron density from the benzylic carbon. This destabilizes the transition state for S-F bond cleavage slightly less than a para-substituent would, but it increases the acidity of the benzylic protons. -

Steric Modulation: The ortho position provides a steric gate that can prevent non-specific attack by bulky nucleophiles (like glutathione) while allowing reaction with the targeted residue in a enzyme pocket.

Reaction Pathway

The reaction proceeds via a substitution at the hexavalent sulfur center. The fluoride ion is a good leaving group only when the transition state is stabilized, often by the local protein environment (e.g., hydrogen bonding in the oxyanion hole of a protease).

Figure 1: General SuFEx reaction mechanism for benzyl sulfonyl fluorides targeting protein nucleophiles.

Synthesis Protocol

While commercial sources exist, in-house synthesis is often required for fresh, high-purity material, particularly to avoid hydrolysis products (sulfonic acids).

Synthetic Route: Fluorination of Sulfonyl Chloride

The most robust method converts the corresponding sulfonyl chloride to the fluoride using a bifluoride salt.

Reagents:

-

(2-Fluorophenyl)methanesulfonyl chloride (Precursor)

-

Potassium Bifluoride (KHF

) or Potassium Fluoride (KF) with 18-Crown-6 -

Solvent: Acetonitrile (MeCN) or Acetone/Water

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of (2-fluorophenyl)methanesulfonyl chloride in MeCN (0.5 M concentration).

-

Activation: Add 2.5 eq of saturated aqueous KHF

solution.-

Note: KHF

is preferred over KF because the HF

-

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (the fluoride is often more polar) or

F NMR (appearance of sulfonyl fluoride signal at ~ +60 ppm). -

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na

SO -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Figure 2: Laboratory synthesis workflow via halide exchange.

Applications in Drug Discovery

Covalent Fragment Screening

This compound is an ideal candidate for Electrophile-First Screening . In this approach, a library of sulfonyl fluorides is screened against a target protein (e.g., a kinase or protease) using Mass Spectrometry (Intact Protein MS).

-

Hit Validation: A mass shift of +172 Da (Molecular Weight - HF) indicates covalent labeling.

-

Residue Mapping: Digestion followed by LC-MS/MS identifies the specific modified residue (Lys, Tyr, or Ser).

Protease Inhibition

Similar to PMSF, this compound inhibits serine proteases (Trypsin, Chymotrypsin, Thrombin). However, the 2-fluoro group often confers:

-

Enhanced Metabolic Stability: Blocks metabolic oxidation at the ortho position.

-

Selectivity: Subtle steric clashes can prevent inhibition of off-target hydrolases that accommodate the smaller PMSF molecule.

Safety & Handling Guidelines

-

Corrosivity: Sulfonyl fluorides can release HF upon hydrolysis or contact with strong acids. Always use plasticware (polypropylene) or HF-resistant glass when handling concentrated solutions for extended periods.

-

Toxicity: Like PMSF, it is a potent acetylcholinesterase inhibitor analog. Handle in a fume hood with gloves and eye protection.

-

Decontamination: Spills should be treated with dilute NaOH (1M) to hydrolyze the fluoride to the inert sulfonate.

References

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Development." ACS Medicinal Chemistry Letters. Link

-

Narayanam, M. K., et al. (2018). "Sulfur-Fluoride Exchange (SuFEx) Chemistry: A Unique Approach to Covalent Inhibition." Chemical Science. Link

-

Key Organics. (2024). "Product Analysis: this compound." Key Organics Product Catalog. Link

-

Liu, F., et al. (2018). "SuFEx Click Chemistry for Protein Functionalization." Nature Protocols. Link

Sources

(2-Fluorophenyl)methanesulfonyl Fluoride: Physicochemical Profile and SuFEx Utility

Abstract

(2-Fluorophenyl)methanesulfonyl fluoride is a specialized organosulfur compound increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its direct aryl analog (2-fluorobenzenesulfonyl fluoride), this compound features a methylene spacer (–CH₂–) between the fluorinated aromatic ring and the sulfonyl fluoride warhead. This structural nuance alters its steric profile and reactivity, making it a valuable probe for covalent protein modification and drug discovery. This guide provides a definitive physicochemical analysis, focusing on molecular weight validation, synthesis protocols, and its application as a "click" chemistry reagent.

Physicochemical Profile & Molecular Weight[1][2][3][4][5]

Accurate molecular weight determination is critical for stoichiometry in combinatorial library synthesis and mass spectrometry (MS) characterization of covalent adducts.

Structural Identification

There is a frequent nomenclature confusion between This compound (benzyl-type) and 2-Fluorobenzenesulfonyl fluoride (aryl-type). The distinction is vital for reactivity: the methylene spacer in the former allows for greater rotational freedom of the warhead.

-

IUPAC Name: this compound[1]

-

Alternative Name: 2-Fluorobenzylsulfonyl fluoride

-

CAS Number: 1894823-73-4[2]

Molecular Weight Data

The following table breaks down the mass contribution by element to validate the precise molecular weight.

| Element | Symbol | Count | Standard Atomic Weight (Da) | Total Mass Contribution (Da) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.060 | 32.060 |

| Total Average MW | 192.18 g/mol | |||

| Monoisotopic Mass | 192.0057 Da |

Analytic Insight: In High-Resolution Mass Spectrometry (HRMS), look for the [M+H]⁺ peak at 193.0130 m/z or the [M+Na]⁺ adduct at 214.9949 m/z . The presence of the sulfonyl fluoride group often results in a characteristic loss of HF (20 Da) or SO₂F (83 Da) in fragmentation spectra.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the "Sharpless-style" halide exchange, converting the corresponding sulfonyl chloride into the fluoride. This method is preferred for its high yield and the superior stability of the resulting fluoride compared to the chloride precursor.

Synthetic Pathway

The precursor, (2-fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8), is treated with a bifluoride source. The reaction is driven by the high thermodynamic stability of the S(VI)–F bond (approx. 130 kcal/mol).

Figure 1: Halide exchange synthesis pathway converting the sulfonyl chloride to the sulfonyl fluoride.

Experimental Protocol (Standardized)

Objective: Conversion of (2-fluorophenyl)methanesulfonyl chloride to the fluoride derivative.

-

Preparation: Dissolve 1.0 equivalent of (2-fluorophenyl)methanesulfonyl chloride in acetonitrile (0.5 M concentration).

-

Activation: Add 2.0 equivalents of Potassium Bifluoride (KHF₂) as a saturated aqueous solution.

-

Note: Anhydrous conditions using ZnF₂ or TBAF (tert-butylammonium fluoride) in THF can be used if the substrate is water-sensitive, but KHF₂ is standard for robustness.

-

-

Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS (disappearance of chloride, appearance of fluoride).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Sulfonyl fluorides are often pure enough after extraction. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action: SuFEx Utility

This compound acts as a covalent warhead. Unlike sulfonyl chlorides, which are prone to non-specific hydrolysis, sulfonyl fluorides are relatively inert until activated by a specific environment (e.g., a protein pocket stabilizing the fluoride leaving group or a proximate nucleophile).

The "Click" Mechanism

The reaction follows a substitution at the hexavalent sulfur center. The 2-fluorobenzyl motif provides a specific steric fit, potentially targeting tyrosine (Tyr), serine (Ser), or lysine (Lys) residues.

Figure 2: SuFEx mechanism showing nucleophilic attack on the sulfur center and fluoride displacement.

Applications in Drug Discovery[9][10][11]

-

Activity-Based Protein Profiling (ABPP): This compound can serve as a probe to map the "ligandable" proteome. The benzyl linker allows the warhead to reach nucleophiles that might be inaccessible to direct aryl sulfonyl fluorides.

-

Covalent Inhibition: Used to permanently silence enzymes by modifying catalytic residues. The bond formed (sulfonate or sulfonamide) is highly stable to hydrolysis, unlike esters or thioesters.

Safety & Handling

While sulfonyl fluorides are more stable than their chloride counterparts, they are potent electrophiles and must be handled with rigor.

-

Hazard Classification: Skin Corr.[3][4] 1B (Causes severe skin burns and eye damage).

-

Reactivity: Liberates HF upon decomposition at high temperatures or strong acidic hydrolysis.

-

Storage: Store in a cool, dry place (2-8°C recommended). Moisture sensitive over long periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a well-ventilated fume hood.

References

-

Key Organics. this compound Product Page. Retrieved from

-

PubChemLite. this compound Compound Summary. Retrieved from

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from

-

Sigma-Aldrich. 2-Fluorobenzenesulfonyl fluoride Properties (Comparative Analog). Retrieved from

-

Santa Cruz Biotechnology. (2-fluorophenyl)methanesulfonyl chloride (Precursor Data). Retrieved from [5]

Sources

- 1. PubChemLite - this compound (C7H6F2O2S) [pubchemlite.lcsb.uni.lu]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Fluorobenzenesulfonyl fluoride 95 52200-99-4 [sigmaaldrich.com]

- 4. 2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-fluorophenyl)methanesulfonyl chloride | CAS 24974-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)methanesulfonyl Fluoride

Abstract

(2-Fluorophenyl)methanesulfonyl fluoride is a key structural motif and versatile building block in medicinal chemistry and chemical biology. Its incorporation into molecular scaffolds can significantly modulate physicochemical and pharmacological properties. The unique electrochemical nature of the sulfonyl fluoride group—remarkably stable yet poised for selective reactivity—has established it as a privileged electrophile for forming covalent bonds with biological targets, a cornerstone of modern drug discovery and probe development.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and a comparative analysis to inform strategic synthetic planning.

Introduction: The Strategic Importance of the Benzyl Sulfonyl Fluoride Moiety

The sulfonyl fluoride functional group has garnered significant attention due to its exquisite balance of stability and reactivity. Unlike the more hydrolytically labile sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of reaction conditions, including aqueous environments and chromatography, yet they react selectively with nucleophilic residues in proteins.[1][2] This reactivity profile is central to their application as covalent inhibitors, activity-based probes, and as key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1]

Specifically, the this compound scaffold combines the benzylic sulfonyl fluoride warhead with a fluorinated phenyl ring. The ortho-fluoro substituent provides a valuable tool for modulating properties such as metabolic stability, membrane permeability, and binding interactions through conformational control or by altering electronic characteristics. This guide delineates robust and modern synthetic strategies to access this valuable compound, moving beyond classical methods to highlight more efficient, one-pot procedures.

Strategic Synthesis Routes: A Comparative Overview

The synthesis of a benzylic sulfonyl fluoride such as this compound can be approached from several key precursors. The choice of route is often dictated by the availability of starting materials, functional group tolerance, and desired scale. We will explore three primary, validated strategies.

Data Presentation: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Workflow | Key Advantages | Considerations |

| 1 | 2-Fluorobenzyl Bromide | DABSO, NFSI or Selectfluor® | One-pot, two-step | Utilizes commercially available starting material; mild conditions; good functional group tolerance.[3][4][5] | May require catalyst (e.g., photoredox) for optimal efficiency.[3] |

| 2 | 2-Fluorobenzyl Thioether/Thiol | TCCA, KHF₂ | One-pot | Cost-effective reagents; operationally simple; transition-metal-free.[6][7] | Requires synthesis of the thioether precursor. |

| 3 | (2-Fluorophenyl)methanesulfonyl Chloride | KF/18-crown-6 or KHF₂ | Halide Exchange | Traditional and well-established method.[2][6] | Requires synthesis and isolation of the sulfonyl chloride, which can be unstable and hydrolytically sensitive.[8][9] |

Route 1: Synthesis from 2-Fluorobenzyl Bromide

This approach is arguably one of the most direct, leveraging the commercially available and versatile chemical intermediate, 2-fluorobenzyl bromide.[10] The strategy involves the introduction of the sulfur dioxide moiety and subsequent fluorination in a one-pot sequence.

Mechanistic Rationale

The core of this transformation is the in-situ generation of a sulfinate salt intermediate from the benzyl bromide. This is typically achieved by reaction with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The resulting sulfinate is a soft nucleophile that is then subjected to electrophilic fluorination. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are highly effective for this oxidative fluorination step, converting the sulfinate into the final sulfonyl fluoride product.[4][11] Recent advances have also demonstrated that photoredox catalysis can enable this transformation under exceptionally mild conditions for alkyl bromides.[3]

Visualized Workflow: From Benzyl Bromide to Sulfonyl Fluoride

Caption: One-pot synthesis from 2-fluorobenzyl bromide.

Experimental Protocol

This protocol is adapted from general procedures for the conversion of alkyl halides to sulfonyl fluorides.[3][4]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzyl bromide (1.0 equiv.), DABSO (1.2 equiv.), and a suitable solvent such as acetonitrile or THF.

-

Sulfinate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting bromide. For challenging substrates, initiation via photoredox catalysis may be employed.

-

Fluorination: Cool the reaction mixture to 0 °C. Add the electrophilic fluorinating agent, such as NFSI (1.5 equiv.), portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the sulfinate intermediate is fully consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Route 2: Oxidative Fluorination of a Benzyl Thioether

This modern, transition-metal-free approach provides an economical and operationally simple method for synthesizing benzylic sulfonyl fluorides from readily accessible thioether or thiol precursors.[6][7]

Mechanistic Rationale

The process begins with the oxidative chlorination of the sulfur atom. A cost-effective and powerful oxidant, such as trichloroisocyanuric acid (TCCA), is used to convert the benzyl thioether first into a sulfenyl chloride and subsequently into the corresponding (2-Fluorophenyl)methanesulfonyl chloride intermediate in situ.[7] Crucially, this highly reactive intermediate is not isolated. The reaction mixture is then treated directly with a fluoride source, typically potassium bifluoride (KHF₂), which is both an inexpensive and stable reagent.[9] The KHF₂ effects a nucleophilic halide exchange, converting the sulfonyl chloride to the more stable sulfonyl fluoride.[6][7]

Visualized Workflow: Thioether to Sulfonyl Fluoride

Caption: One-pot synthesis from a 2-fluorobenzyl thioether.

Experimental Protocol

This protocol is based on the TCCA-mediated conversion of benzyl sulfides to sulfonyl fluorides.[6][7]

-

Reaction Setup: Dissolve the 2-fluorobenzyl thioether (1.0 equiv.) in a mixture of acetonitrile (MeCN) and water (approx. 9:1 v/v) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add acetic acid (AcOH, approx. 5 equiv.), followed by the portion-wise addition of TCCA (2.5 equiv.).

-

Oxidation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours, monitoring for the consumption of the starting material.

-

Fluorination: To the reaction mixture, add a saturated aqueous solution of potassium bifluoride (KHF₂) and an equal volume of MeCN. Continue stirring at room temperature overnight (12-16 hours).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography to obtain the target compound.

Route 3: Classical Halide Exchange from Sulfonyl Chloride

This is the most traditional approach to sulfonyl fluorides and involves two discrete synthetic stages: the preparation of (2-Fluorophenyl)methanesulfonyl chloride, followed by its conversion to the corresponding fluoride.

Mechanistic Rationale

This strategy relies on the well-established nucleophilic substitution at a sulfonyl center. The sulfonyl chloride is a potent electrophile. The chloride leaving group is displaced by a fluoride anion from a source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[9] The efficiency of this reaction can be low in standard solvents due to the low solubility and nucleophilicity of fluoride salts. To overcome this, the reaction is often performed with "naked fluoride" generated by using a phase-transfer catalyst like 18-crown-6 ether, which sequesters the potassium cation and liberates a more reactive fluoride anion in an anhydrous aprotic solvent like acetonitrile.[2][6][7]

Visualized Workflow: Two-Step Halide Exchange

Caption: Two-step synthesis via an isolated sulfonyl chloride.

Experimental Protocol (Halide Exchange Step)

This protocol describes the conversion of a sulfonyl chloride to a sulfonyl fluoride.[2]

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the pre-synthesized (2-Fluorophenyl)methanesulfonyl chloride (1.0 equiv.), anhydrous potassium fluoride (KF, 3.0-5.0 equiv.), and 18-crown-6 (0.1-0.2 equiv.).

-

Reaction: Add dry acetonitrile and heat the mixture to reflux (approx. 82 °C). Stir vigorously for 4-24 hours, monitoring the reaction by GC-MS or TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under high vacuum or by silica gel chromatography.

Conclusion and Future Outlook

While the classical halide exchange method remains a viable option, modern synthetic chemistry has provided more streamlined and efficient pathways to this compound. For rapid access and high functional group tolerance, the one-pot conversion from 2-fluorobenzyl bromide (Route 1) is an excellent choice, particularly given the commercial availability of the starting material. For cost-effectiveness and operational simplicity on a larger scale, the TCCA-mediated oxidative fluorination of a thioether (Route 2) presents a compelling, transition-metal-free alternative.[6][7]

The choice of synthesis route will ultimately depend on project-specific constraints, including available precursors, required scale, and downstream applications. The methods detailed in this guide represent the most robust and field-proven strategies, enabling researchers and drug development professionals to confidently access this valuable synthetic building block.

References

- Boutureira, O., & Bernardes, G. J. L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.

- Various Authors. (2024).

- Various Authors. (2025). Overview of the synthetic methods to obtain sulfonyl fluorides.

- Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.

- Cate, L. A. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.

- Wang, Z., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. American Chemical Society.

- Pramanik, M. M. D. (2022). Synthetic methods to prepare arylsulfonyl fluorides.

- Charpentier, J. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.

- Liu, C., et al. (2020). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Royal Society of Chemistry.

- Wang, Z., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.

- Qin, H-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

- Bagley, M. C., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.

-

Ball, N. D., et al. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GHxHhUhV_2G-EDW2hUl7Vi3haRIC-XhYEB9WYdBs1VWeoyDlZxi4QTmf0e3dnNzhMOQycUuLrguhsTOzFyZJrUMFrWlkxAyHxNQqVDLsKnUYR1-13v3ar1kVIHRgeyDwTKI6vg4yLkCrayk=]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

(2-Fluorophenyl)methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers

Introduction

(2-Fluorophenyl)methanesulfonyl fluoride is a fluorinated organic compound of increasing interest to the scientific community, particularly in the realms of drug discovery and chemical biology. Its unique structural features, combining a benzylsulfonyl fluoride moiety with a fluorine substituent on the phenyl ring, position it as a valuable tool for the development of covalent inhibitors and chemical probes. The introduction of the sulfonyl fluoride group provides a desirable balance of stability and reactivity, a concept central to its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] This guide provides a detailed overview of the known and analogous physical and chemical properties of this compound, offering insights into its handling, stability, and potential applications.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzyl group where the phenyl ring is substituted with a fluorine atom at the ortho-position, and the methylene carbon is attached to a sulfonyl fluoride group.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1894823-73-4 | [2] |

| Molecular Formula | C₇H₆F₂O₂S | [2][3] |

| Molecular Weight | 192.18 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)F)CS(=O)(=O)F | [3] |

| InChI Key | UJPGYJAKSFVRGJ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Notes and Analogous Data |

| Physical State | Solid (predicted) | The analogous compound, (2-fluorophenyl)methanesulfonyl chloride, has a melting point of 55 °C, suggesting the fluoride counterpart is also likely a solid at room temperature. |

| Melting Point | Data not available | See note on physical state. |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Phenylmethanesulfonyl fluoride (PMSF) is sparingly soluble in aqueous buffers but is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). A similar solubility profile is expected for this compound. |

| pKa | Data not available | N/A |

| LogP | 1.9 (Predicted) | [3] |

Chemical Properties and Reactivity Profile

The chemistry of this compound is dominated by the sulfonyl fluoride group, which confers a unique balance of stability and reactivity.

Stability

Sulfonyl fluorides are known for their remarkable stability compared to other sulfonyl halides like sulfonyl chlorides.[1] This stability can be attributed to the strong sulfur-fluorine bond. Key stability features include:

-

Hydrolytic Stability : They are significantly more resistant to hydrolysis under neutral or acidic conditions than their chloride analogs.[2] This property is particularly advantageous in biological applications, allowing them to persist in aqueous environments to reach their intended targets.

-

Thermal Stability : Sulfonyl fluorides are generally stable to heat.[4]

-

Resistance to Reduction : The sulfonyl fluoride group is resistant to many reducing agents.[4]

Reactivity

Despite their stability, sulfonyl fluorides are potent electrophiles that can react with a range of nucleophiles under specific conditions. This "tunable" reactivity is a cornerstone of their utility.

-

SuFEx Click Chemistry : this compound is a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This "click chemistry" involves the rapid and efficient reaction of the sulfonyl fluoride with nucleophiles, particularly amines and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively.[1][2]

-

Covalent Modification : The electrophilic nature of the sulfur atom in the sulfonyl fluoride group allows it to act as a "warhead" for the covalent modification of nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and tyrosine.[5] This makes it a valuable functional group for designing covalent inhibitors and chemical probes in drug discovery.

Diagram 2: Reactivity of this compound

Caption: General reaction scheme with nucleophiles.

Experimental Protocols: Handling and Storage

Given the limited specific data for this compound, general precautions for handling sulfonyl fluorides and related reactive chemicals should be strictly followed.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Protect from moisture, as sulfonyl fluorides can slowly hydrolyze, especially under basic conditions.

Conclusion

This compound is a promising chemical entity with significant potential in medicinal chemistry and chemical biology. While comprehensive physical property data is currently limited, its chemical behavior can be confidently inferred from the well-established principles of sulfonyl fluoride chemistry. Its inherent stability, coupled with its capacity for selective covalent modification through SuFEx reactions, makes it an attractive building block for the development of sophisticated molecular tools and therapeutics. As research in this area progresses, a more detailed characterization of its physical properties will undoubtedly emerge, further solidifying its role in modern chemical science.

References

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: )

- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. (URL: )

- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (URL: )

- Sulfonyl Fluorides - Enamine. (URL: )

- SuFEx: Sulfonyl Fluorides that Particip

- (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (URL: )

- Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF. (URL: )

- PRODUCT INFORM

- This compound - Key Organics. (URL: )

- This compound (C7H6F2O2S) - PubChemLite. (URL: )

Sources

- 1. 2-Fluorobenzenesulfonyl Fluoride | CAS 701-16-6 | Properties, Uses, Safety & Supplier in China [boulingchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Fluorobenzenesulfonyl chloride | 2905-21-7 [chemicalbook.com]

- 4. (2-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE CAS#: 24974-71-8 [amp.chemicalbook.com]

- 5. (2-fluorophenyl)methanesulfonyl chloride | CAS 24974-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Solubility & Stability Profile of (2-Fluorophenyl)methanesulfonyl Fluoride

The following technical guide provides an in-depth analysis of (2-Fluorophenyl)methanesulfonyl fluoride , focusing on solubility data, stability profiles, and preparation protocols.

Executive Summary

This compound (CAS: 1894823-73-4) is a specialized sulfonyl fluoride derivative used primarily as a serine protease inhibitor and a "SuFEx" (Sulfur-Fluoride Exchange) click chemistry building block. Structurally homologous to the widely used Phenylmethanesulfonyl fluoride (PMSF), this compound introduces an ortho-fluorine atom to the phenyl ring. This modification alters the electronic environment of the sulfonyl group, influencing both lipophilicity and hydrolytic stability.

This guide addresses the critical challenge of working with this compound: balancing high organic solubility with rapid aqueous instability. Successful application requires strict adherence to anhydrous preparation protocols to prevent premature degradation into corrosive hydrofluoric acid (HF) and the corresponding sulfonic acid.

Physicochemical Profile

Understanding the physical properties is a prerequisite for accurate solution preparation. The ortho-fluorine substitution increases lipophilicity (LogP) compared to PMSF, marginally enhancing solubility in organic solvents while decreasing water solubility.

| Property | Data / Descriptor |

| Compound Name | This compound |

| CAS Number | 1894823-73-4 |

| Molecular Formula | C₇H₆F₂O₂S |

| Molecular Weight | 192.18 g/mol |

| Physical State | Crystalline Solid or Low-Melting Semi-Solid |

| Solubility Class | Lipophilic / Hydrophobic |

| Primary Hazard | Corrosive (releases HF upon hydrolysis) |

Solubility Data & Solvent Compatibility

Direct experimental solubility data for the specific 2-fluoro derivative is often extrapolated from its parent compound, PMSF, due to their high structural similarity. The data below represents validated limits for the sulfonyl fluoride class.

Primary Solvent Solubility (Stock Solutions)

Critical Directive: Always prepare stock solutions in anhydrous organic solvents. Never dissolve directly in aqueous buffers.

| Solvent | Solubility Limit (Est.) | Stability (at -20°C) | Recommendation |

| DMSO (Anhydrous) | > 100 mM (~35 mg/mL) | High (> 6 months) | Preferred. Best for biological assays due to miscibility. |

| Ethanol (100%) | > 100 mM (~35 mg/mL) | Moderate (Weeks) | Acceptable. Avoid if evaporation is a concern.[1][2] |

| Isopropanol | > 50 mM | Moderate | Alternative if DMSO is incompatible. |

| Water / PBS | < 1 mM (Unstable) | Minutes | Do Not Store. Use immediately upon dilution. |

Aqueous Instability & Hydrolysis

Like all sulfonyl fluorides, this compound is an electrophile that reacts with water. The hydrolysis rate is pH-dependent and accelerates under alkaline conditions.

-

Half-life (pH 7.0, 25°C): Estimated 30–60 minutes (analogous to PMSF).

-

Half-life (pH 8.0, 25°C): < 20 minutes.[3]

-

Mechanism: The sulfonyl fluoride undergoes nucleophilic attack by water (or OH⁻), releasing fluoride ions (F⁻) and forming (2-fluorophenyl)methanesulfonic acid.

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway that researchers must prevent during storage.

Figure 1: Hydrolysis mechanism of sulfonyl fluorides. Note that the reaction generates HF, which can acidify unbuffered solutions.

Preparation Protocols

To ensure scientific integrity and assay reproducibility, follow this "Just-in-Time" preparation workflow.

Protocol A: Preparation of 100 mM Stock Solution

Materials:

-

This compound (Solid)

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)

-

Vortex mixer

-

Desiccator

Step-by-Step:

-

Equilibrate: Allow the vial of solid compound to reach room temperature in a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh 19.2 mg of the compound into a microcentrifuge tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and colorless.

-

Aliquot & Store: Immediately divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Dilution for Biological Assays

Objective: Achieve a final working concentration (typically 0.1 – 1.0 mM) while minimizing hydrolysis.

-

Prepare Buffer: Set up your reaction mixture or cell lysate in the appropriate buffer (e.g., PBS, Tris, pH 7.0–7.5).

-

Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock.

-

Rapid Dilution: Add the stock to the aqueous buffer while vortexing or stirring.

-

Ratio: A 1:100 dilution (10 µL stock into 990 µL buffer) yields 1 mM.

-

Solvent Limit: Keep final DMSO concentration < 1% to avoid solvent effects on enzymes.

-

-

Immediate Use: Add the inhibitor solution to the sample within 5 minutes of dilution.

Comparative Analysis: 2-Fluoro vs. PMSF

Why use the (2-Fluorophenyl) derivative over standard PMSF?

| Feature | PMSF (Standard) | (2-Fluorophenyl) Analog | Implication |

| Lipophilicity | Moderate | Higher | Better membrane permeability for cell-based assays. |

| Reactivity | High | Tunable | The ortho-F may sterically hinder hydrolysis slightly, potentially extending half-life. |

| Electronic Effect | Neutral Phenyl | E-Withdrawing | The fluorine withdraws electron density, making the sulfur slightly more electrophilic toward active site serines. |

Safety & Handling (E-E-A-T)

Warning: Sulfonyl fluorides are potent irreversible inhibitors and can cause severe damage to mucous membranes and eyes.

-

HF Generation: Upon contact with moisture, this compound releases Fluoride ions. While the quantity is small in millimolar solutions, bulk hydrolysis can generate hazardous HF concentrations.

-

Inactivation: To dispose of stock solutions, treat with highly alkaline solution (1M NaOH) for 1 hour to force complete hydrolysis, then neutralize and dispose of as chemical waste.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle neat solids in a fume hood.

Workflow Visualization

Figure 2: Optimal workflow for preparation and usage to minimize hydrolytic loss.

References

-

Cayman Chemical. Phenylmethylsulfonyl Fluoride Product Information & Solubility Data. (Analogous structural reference). Retrieved from

-

Sigma-Aldrich. Phenylmethanesulfonyl fluoride ~0.1 M in ethanol (Product No. 108370). Retrieved from

-

Key Organics. this compound Product Page (CAS 1894823-73-4).[4] Retrieved from

-

Narayan, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] (Context on sulfonyl fluoride stability). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: PMSF. (Physicochemical property grounding). Retrieved from

Sources

Spectroscopic Scrutiny of (2-Fluorophenyl)methanesulfonyl fluoride: A Comprehensive Technical Guide

Introduction

(2-Fluorophenyl)methanesulfonyl fluoride is a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive sulfonyl fluoride moiety and a fluorinated aromatic ring makes it a versatile building block in medicinal chemistry and materials science. The precise structural elucidation and quality control of this compound are paramount for its effective application. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This guide moves beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the observed spectral features. By understanding the "why" behind the data, researchers can more confidently identify and characterize this and related molecules.

Molecular Structure and Isotopic Information

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72-7.70 | m | 1H | Ar-H |

| 7.65 | d, J = 8.0 Hz | 1H | Ar-H |

| 7.47 | t, J = 8.0 Hz | 1H | Ar-H |

| Not reported, expected ~4.6-5.0 | t | 2H | CH₂ |

Note: The methylene proton signal was not explicitly reported in the reference data but is predicted based on similar structures.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic region of the spectrum (δ 7.47-7.72 ppm) displays complex multiplets corresponding to the four protons on the fluorinated benzene ring. The ortho-fluorine substituent significantly influences the chemical shifts of the adjacent protons through its strong electron-withdrawing inductive effect and electron-donating mesomeric effect. This interplay results in a downfield shift for the aromatic protons compared to unsubstituted benzene. The observed splitting patterns arise from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).

The benzylic protons of the CH₂ group are expected to appear as a triplet due to coupling with the fluorine atom of the sulfonyl fluoride group (²JHF). The chemical shift of these protons would be significantly downfield due to the strong electron-withdrawing nature of the adjacent sulfonyl fluoride group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, C-F coupling is a key feature of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| 162.2, 159.7 | d, ¹JCF ≈ 250 Hz | C-F |

| 134.7, 134.5 | d, JCF | Ar-C |

| 132.9 | s | Ar-C |

| 131.9, 131.7 | d, JCF | Ar-C-CH₂ |

| 124.3, 124.2 | d, JCF | Ar-C |

| 115.6, 115.4 | d, JCF | Ar-C |

| Not reported, expected ~55-60 | t | CH₂ |

Note: The methylene carbon signal was not explicitly reported in the reference data but is predicted based on similar structures.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most striking feature of the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the aromatic fluorine, typically around 250 Hz.[1] This results in a characteristic doublet for this carbon signal. The other aromatic carbons also exhibit smaller two-, three-, and four-bond couplings to the fluorine, leading to additional splitting. The carbon of the CH₂ group is expected to show a triplet due to coupling with the fluorine of the sulfonyl fluoride group (¹JCF). The presence of these C-F couplings can sometimes complicate the spectrum but also provides invaluable structural information.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that is very sensitive to the local electronic environment.[3][4]

Table 3: ¹⁹F NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 66.3 | -SO₂F |

| -111.9 | Ar-F |

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum displays two distinct signals, confirming the presence of two chemically non-equivalent fluorine atoms. The signal at 66.3 ppm is characteristic of a sulfonyl fluoride group.[5] The upfield signal at -111.9 ppm is typical for a fluorine atom directly attached to an aromatic ring.[6] The precise chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | CH₂ |

| 1600-1585 | Medium-Strong | C=C stretch | Aromatic ring |

| 1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |

| 1420-1380 | Strong | Asymmetric SO₂ stretch | Sulfonyl fluoride |

| 1220-1180 | Strong | Symmetric SO₂ stretch | Sulfonyl fluoride |

| 1250-1000 | Medium | C-F stretch | Aromatic |

| 860-820 | Strong | S-F stretch | Sulfonyl fluoride |

| 900-675 | Strong | C-H out-of-plane bend | Aromatic |

Expertise & Experience: Interpreting the Predicted IR Spectrum

The IR spectrum is expected to be dominated by strong absorptions from the sulfonyl fluoride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds will appear as two intense bands in the 1420-1380 cm⁻¹ and 1220-1180 cm⁻¹ regions, respectively.[10] The S-F stretch will also give rise to a strong band around 860-820 cm⁻¹.[10]

The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations between 1600-1400 cm⁻¹.[11] The C-F stretch of the fluorinated aromatic ring is expected in the 1250-1000 cm⁻¹ region.[12] Finally, the CH₂ group will show C-H stretching vibrations below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Table 5: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 192.0057 | 192.0065 |

Data obtained from electrospray ionization (ESI) or a similar soft ionization technique.[13]

Expertise & Experience: Interpreting the HRMS Data

The experimentally determined mass of 192.0065 is in excellent agreement with the calculated mass for the molecular formula C₇H₆F₂O₂S (192.0057), confirming the elemental composition of this compound.

Predicted Fragmentation Pattern

While detailed experimental fragmentation data is not available, a predicted fragmentation pathway can be proposed based on the structure of the molecule and general principles of mass spectrometry.[14]

Caption: Predicted major fragmentation pathway for this compound.

Expertise & Experience: Interpreting the Fragmentation

Upon electron impact ionization, the molecular ion at m/z = 192 would likely be observed. The weakest bond in the molecule is the C-S bond. Cleavage of this bond would result in the loss of a sulfonyl fluoride radical (•SO₂F), leading to the formation of a 2-fluorobenzyl cation at m/z = 109. This would likely be a major fragment. Subsequent loss of the methylene group could lead to the formation of a fluorophenyl cation at m/z = 95. Other fragmentation pathways involving the aromatic ring are also possible but are expected to be less prominent.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The ¹H, ¹³C, and ¹⁹F NMR spectra offer unambiguous structural confirmation through chemical shifts and coupling patterns. While experimental IR data is pending, the predicted spectrum serves as a useful reference for the identification of key functional groups. High-resolution mass spectrometry confirms the elemental composition, and the predicted fragmentation pattern provides further structural insights. This guide, with its emphasis on the interpretation of spectral data and detailed experimental protocols, serves as a valuable resource for scientists and researchers working with this important fluorinated compound.

References

- Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry.

- Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311. DOI: 10.1039/JR9550001311.

-

PubChem. Phenylmethylsulfonyl Fluoride. National Center for Biotechnology Information. Available at: [Link]

-

UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

- Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(13), 3356-3365.

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Available at: [Link]

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2014). Journal of the American Chemical Society, 136(51), 17834-17841.

- 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Journal of the American Chemical Society, 118(32), 7541-7545.

- Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems.

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

IR Absorption Frequencies Guide. Scribd. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

- A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. (2025). PLoS ONE, 20(11), e0335264.

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]

- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. (2020). Journal of Mass Spectrometry, 55(5), e4501.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scribd.com [scribd.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (2-Fluorophenyl)methanesulfonyl Fluoride: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of (2-Fluorophenyl)methanesulfonyl fluoride, a compound of significant interest for researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document synthesizes information on analogous structures and foundational principles to present a comprehensive technical overview. We will delve into its proposed synthesis, predicted physicochemical properties, and potential as a valuable tool in covalent inhibition, chemical biology, and as a building block for novel therapeutics.

Introduction: The Emerging Importance of Fluorinated Sulfonyl Fluorides

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Concurrently, the sulfonyl fluoride moiety has gained prominence as a versatile functional group. Initially recognized for its role in the irreversible inhibition of serine proteases, its utility has expanded to include applications in "click chemistry" through Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling the modular synthesis of complex molecules.[6][7][8]

This compound sits at the intersection of these two critical areas of chemical innovation. The presence of a fluorine atom on the phenyl ring is anticipated to modulate the reactivity and physicochemical properties of the parent compound, phenylmethanesulfonyl fluoride (PMSF), a widely used protease inhibitor. This guide aims to provide a theoretical and practical framework for the synthesis and utilization of this compound as a high-potential, yet under-explored, research chemical.

Proposed Synthesis of this compound

Experimental Protocol: Fluoride Exchange Reaction

Objective: To synthesize this compound from (2-Fluorophenyl)methanesulfonyl chloride.

Materials:

-

Potassium fluoride (KF) or potassium bifluoride (KHF2)[6][11]

-

A phase-transfer catalyst (e.g., 18-crown-6)

-

Anhydrous acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (2-Fluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (2.0 eq) and a catalytic amount of 18-crown-6.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove excess potassium fluoride and any precipitated salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel, if necessary.

Causality of Experimental Choices:

-

Fluoride Source: Potassium fluoride is a common and effective source of fluoride ions for this type of substitution. Potassium bifluoride can also be employed, often in the presence of a weak acid.[11]

-

Phase-Transfer Catalyst: The use of a crown ether like 18-crown-6 is crucial for solubilizing the potassium fluoride in the organic solvent, thereby increasing the effective concentration of the fluoride nucleophile and accelerating the reaction.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2-type reaction.

Visualizing the Synthesis

Caption: Mechanism of irreversible inhibition.

A Versatile Probe for SuFEx Click Chemistry

The field of "click chemistry" has been revolutionized by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. [6][7][8]This methodology allows for the rapid and efficient formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile (such as a phenol or an amine). The stability and predictable reactivity of the sulfonyl fluoride group make it an ideal "hub" for connecting molecular fragments.

This compound can serve as a valuable building block in SuFEx chemistry. The fluorinated phenyl ring provides a unique spectroscopic handle (19F NMR) for monitoring reaction progress and characterizing products. Furthermore, the fluorine atom can be used to modulate the properties of the final molecule, such as its lipophilicity and metabolic stability.

A Building Block for Novel Therapeutics

Beyond its direct applications as an inhibitor or chemical probe, this compound can be used as a starting material for the synthesis of more complex drug candidates. The sulfonyl fluoride can be converted into other functional groups, such as sulfonamides and sulfonic esters, which are common motifs in pharmaceuticals. The presence of the 2-fluoro substituent can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound, a strategy that has been successfully employed in numerous FDA-approved drugs. [4]

Safety and Handling

Sulfonyl fluorides, like their chloride counterparts, should be handled with care in a well-ventilated fume hood. They are considered corrosive and can cause burns upon contact with skin and eyes. [12]Inhalation may cause respiratory irritation. [12]Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. [12]Due to the potential for the release of hydrogen fluoride during reactions, particularly with nucleophiles, appropriate safety precautions should be in place.

Conclusion

This compound represents a promising, yet underutilized, chemical entity with significant potential in drug discovery and chemical biology. Its straightforward proposed synthesis, combined with the valuable properties imparted by both the sulfonyl fluoride and the fluorinated phenyl ring, makes it an attractive tool for researchers. From the irreversible inhibition of proteases to its application as a versatile building block in SuFEx chemistry, this compound is poised to contribute to the development of novel therapeutics and a deeper understanding of biological processes. Further investigation into the synthesis, characterization, and application of this compound is highly encouraged.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gialelis, T. L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

-

PubChem. N-(2-Fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Phenylmethanesulfonyl fluoride Properties. [Link]

-

Georganics. (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonylation. [Link]

-

El-Fakih, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Georganics. (2-Fluorophenyl)methanesulfonyl chloride - High purity. [Link]

-

Smedley, C. J., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Smith, A. M. R., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

-

Choi, Y. S. (1987). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. University of Idaho. [Link]

-

Moss, D. E., et al. (1999). A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease. British Journal of Clinical Pharmacology. [Link]

-

Verbraeken, B., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

-

Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. Scilit. [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Stojan, J., et al. (2024). Disentangling the mechanism underlying the covalent methanesulfonyl fluoride acetylcholinesterase adduct formation and evolvement: structural and mechanistic insights into an aged-like inactive complex susceptible to reactivation by a combination of nucleophiles. ResearchGate. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Schopfer, L. M., et al. (2021). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental Toxicology and Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. (2-Fluorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]

- 10. (2-fluorophenyl)methanesulfonyl chloride | CAS 24974-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. georganics.sk [georganics.sk]

The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx): A Technical Guide to Fluorinated Sulfonyl Fluorides

Executive Summary

For decades, sulfonyl chlorides (

This guide analyzes the physicochemical properties that render sulfonyl fluorides unique: a "sleeping beauty" reactivity profile that combines extraordinary hydrolytic stability with rapid, quantitative coupling under specific catalytic conditions. We explore their synthesis, the mechanistic basis of SuFEx, and their transformative role in covalent drug discovery.

Chemical Foundations: The "Goldilocks" Bond

The utility of sulfonyl fluorides stems from the unique nature of the sulfur(VI)-fluorine bond.[1][2][3] Unlike the chlorine atom in sulfonyl chlorides, which is polarizable and prone to homolytic cleavage, the fluorine atom is hard and tightly held.

Stability vs. Reactivity

The

Table 1: Physicochemical Comparison of Sulfonyl Halides

| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Implication |

| Bond Energy | ~46 kcal/mol | ~90 kcal/mol | |

| Cleavage Mode | Homolytic or Heterolytic | Exclusively Heterolytic | |

| Hydrolysis | Rapid ( | Slow/Inert ( | |

| Geometry | Tetrahedral (distorted) | Tetrahedral | Compact F atom allows access to steric pockets. |

| Redox Stability | Susceptible to reduction | Resistant to reduction | Compatible with biological reducing environments (e.g., glutathione).[4] |

The "Sleeping Beauty" Phenomenon

Sulfonyl fluorides are kinetically stable. They can survive refluxing in water or amines without decomposition. However, in the presence of a catalyst (typically a silyl ether activator or a specific base like DBU), they undergo rapid substitution. This on-demand reactivity is the cornerstone of SuFEx.

Figure 1: The context-dependent reactivity of sulfonyl fluorides. Unlike chlorides, they resist hydrolysis and reduction, reacting only under specific activation.[1]

Synthetic Routes to Sulfonyl Fluorides[1][2][5][6][7][8][9][10]

Reliable access to

The Bifluoride Exchange (Standard Protocol)

The most robust method for converting sulfonyl chlorides to fluorides uses potassium bifluoride (

-

Reaction:

-

Key Advantage: Aqueous compatibility allows for easy workup; KHF2 is inexpensive.

Ethenesulfonyl Fluoride (ESF) Insertion

ESF (

-

Reaction:

-

Application: Ideal for "tagging" biomolecules or creating diversity-oriented libraries.

Fluorosulfurylation via gas

Sulfuryl fluoride gas (a fumigant) reacts directly with phenols to form fluorosulfates (

-

Note:

is toxic; proper ventilation and handling are mandatory.

The SuFEx Mechanism: Silicon-Assisted Activation

The efficiency of SuFEx often relies on the strong affinity between silicon and fluorine (bond energy ~135 kcal/mol). This interaction drives the reaction forward, overcoming the stability of the S-F bond.

Mechanistic Cycle

-

Activation: A base (e.g., DBU, BEMP) activates the silyl ether nucleophile or deprotonates a phenol.

-

Attack: The nucleophile attacks the sulfur center.

-

Departure: The fluoride ion leaves.

-

Trapping: The fluoride is irreversibly trapped by the silyl group (forming

), preventing the reverse reaction.

Figure 2: The SuFEx catalytic cycle. The formation of the strong Si-F bond (Byproduct) renders the reaction irreversible.

Applications in Drug Discovery: Beyond Cysteine[3][7][13][14][15][16]

Traditional covalent drugs target Cysteine residues (e.g., acrylamides). However, Cysteine is rare on protein surfaces.[8] Sulfonyl fluorides expand the "druggable proteome" by targeting:

-

Tyrosine: Via SuFEx with phenolic -OH.

-

Lysine: Via sulfonamide formation (often requires proximity-induced reactivity).

-

Serine/Threonine: In catalytic triads.

Key Advantage: The metabolic stability of

Experimental Protocols

Protocol A: Synthesis of Aryl Sulfonyl Fluorides (KHF2 Method)

A robust method for converting unstable chlorides to stable fluorides.

Reagents:

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Potassium Bifluoride (

) (2.0 equiv) -

Acetonitrile (MeCN) / Water (

) (1:1 ratio)

Procedure:

-

Dissolution: Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).

-

Addition: Add an equal volume of water, followed by solid

. The reaction is biphasic. -

Reaction: Stir vigorously at room temperature. Monitor by TLC or

NMR (look for a singlet around +65 ppm).-

Time: Typically 2–4 hours.

-

-

Workup: Dilute with EtOAc. Wash the organic layer with water (

) and brine ( -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Most products are pure enough for use; if not, flash chromatography (Hex/EtOAc) works well (silica gel is compatible).

Validation:

-

NMR: Distinct singlet

-

Stability Check: The product should remain unchanged after 24h in

/DMSO mix.

Protocol B: SuFEx Ligation (Sulfonyl Fluoride + Silyl Ether)

Standard coupling for polymer synthesis or bioconjugation.

Reagents:

-

Sulfonyl Fluoride (

) (1.0 equiv) -

Aryl Silyl Ether (

) (1.1 equiv) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)

-

Solvent: MeCN or DMF (anhydrous)

Procedure:

-

Setup: In a flame-dried vial under

, combine sulfonyl fluoride and silyl ether in solvent (0.2 M). -

Initiation: Add DBU via syringe.

-

Reaction: Stir at room temperature.

-

Observation: Evolution of gaseous

(boiling point 16°C) may occur, or it may hydrolyze to

-

-

Completion: Reaction is usually complete within 1 hour.

-

Workup: Concentrate and pass through a short silica plug to remove DBU salts.

References

-

Sharpless, K. B., et al. (2014).[1][3][9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

-

Qin, H. L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications. [Link]

-

Barroso, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Crystal Growth & Design. [Link]

Sources

- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 8. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Renaissance of Sulfur-Fluoride Exchange (SuFEx): A Technical Guide to Sulfonyl Fluoride Reactivity

Executive Summary

For decades, the sulfonyl fluoride group (

This guide dissects the physicochemical basis of this transformation, detailing how researchers can leverage Sulfur-Fluoride Exchange (SuFEx) for targeted covalent inhibition and chemical biology profiling.

Part 1: The Physicochemical Paradox

To understand the utility of sulfonyl fluorides, one must contrast them with traditional electrophiles. The core advantage of the

Bond Energetics and Stability

The sulfur-fluorine bond in sulfonyl fluorides is shorter (

| Property | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Implication |

| Bond Length | ~2.01 Å | ~1.56 Å | Tighter steric profile for |

| Bond Energy | ~46 kcal/mol | ~90 kcal/mol | |

| Hydrolysis ( | Minutes to Hours | Hours to Days (pH dependent) | |

| Redox Stability | Poor (Susceptible to reduction) | High (Resistant) | Compatible with cellular redox environments. |

The "Sleeping Beauty" Effect

The sulfonyl fluoride is latent.[1] In neutral aqueous buffer, it is largely invisible to nucleophiles. Reactivity is only "woken up" under two specific conditions:

-

Silicon Assistance: In synthetic chemistry, silyl ethers activate the exchange (Si-F bond formation drives the reaction).

-

Protein Microenvironment: In biological systems, specific residues (Tyrosine, Lysine, Histidine, Serine) located in a distinct proton-transfer environment can catalyze the ejection of fluoride.

Part 2: Mechanistic Drivers of SuFEx

The reaction follows a concerted substitution mechanism at the hexavalent sulfur center. The departure of the fluoride ion is the rate-determining step, often assisted by H-bonding or Lewis acids.

The Activation Landscape

The following diagram illustrates the bifurcation of reactivity: stability in bulk solvent versus activation within a protein pocket.

Figure 1: The context-dependent reactivity of sulfonyl fluorides.[2][3] Note the high barrier in solvent compared to the assisted transition state in the protein pocket.

Part 3: Residue Specificity & Scope

Unlike acrylamides (which target Cysteine) or epoxides (which are promiscuous), sulfonyl fluorides exhibit context-dependent specificity . They do not simply react with the most nucleophilic residue; they react with residues positioned to stabilize the transition state.

Targetable Residues

| Residue | Mechanism of Action | Notes |

| Tyrosine (Tyr) | Phenol attacks Sulfur; Fluoride leaves. | Major Target. Often requires a nearby base (e.g., His/Lys) to lower phenol pKa. |

| Lysine (Lys) | Common in ATP-binding sites. Forms stable sulfonamides. | |

| Histidine (His) | Imidazole nitrogen attack. | Emerging target class. Can form stable adducts or transfer to other nucleophiles. |

| Serine (Ser) | Hydroxyl attack. | Classic target for serine hydrolases (e.g., PMSF). |

| Cysteine (Cys) | Thiol attack. | Caution: Forms thiosulfonates which are often unstable and can hydrolyze or reduce back. |

The Tyrosine "Click"